molecular formula C15H9FO2 B186152 2-(2-fluorophenyl)-4H-chromen-4-one CAS No. 1645-20-1

2-(2-fluorophenyl)-4H-chromen-4-one

Cat. No. B186152
Key on ui cas rn: 1645-20-1
M. Wt: 240.23 g/mol
InChI Key: WGCVYBFPCUCTRY-UHFFFAOYSA-N
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Patent
US05399584

Procedure details

9 is prepared from 2-fluorobenzoic acid and 2-hydroxyacetophenone by the procedures of Examples 7 and 8. The crude material is purified by vacuum column (gradient elution using 10% ethyl acetate in hexane, 20% ethyl acetate in hexane, and 30% ethyl acetate in hexane). The material is then recrystallized from hexane/ethyl acetate, yielding 9 with a melting point of 98°-100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.O[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14]>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]1[O:6][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[C:13](=[O:14])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material is purified by vacuum column (gradient elution using 10% ethyl acetate in hexane, 20% ethyl acetate in hexane, and 30% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
The material is then recrystallized from hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
yielding 9 with a melting point of 98°-100° C.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C=1OC2=C(C(C1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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